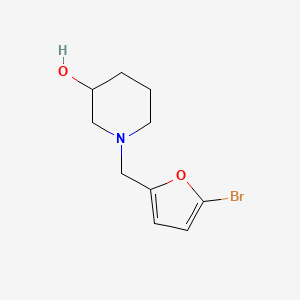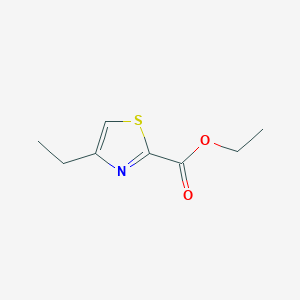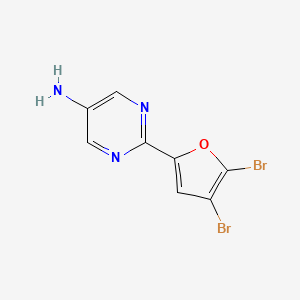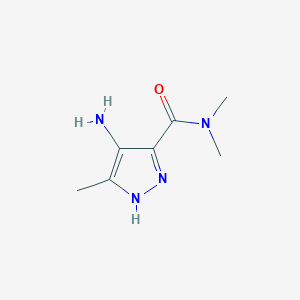
4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
“4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide” is a chemical compound with the CAS Number: 2551116-87-9 . It has a molecular weight of 168.2 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
“4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide” is a powder at room temperature . It has a molecular weight of 168.2 .Applications De Recherche Scientifique
-
- Aminopyrazoles, including 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide, are advantageous frameworks that provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
- The methods of application involve the design, synthesis, and biological evaluation of different classes of pyrazoles .
- The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
-
- Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
- A specific compound, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide, is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .
- The method of application involves the use of this compound as an inhibitor in pharmaceutical research .
- The outcome of this application is the potential for new treatments for B-cell-driven malignancies .
-
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives have been synthesized as promising melt-castable explosives .
- The method of application involves the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .
- One of the synthesized compounds has promising melting point and thermal stability and can be considered as potential melt-castable explosive .
-
- Pyrazoles are found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
- The methods of application involve the design, synthesis, and biological evaluation of different classes of pyrazoles .
- The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
-
- Pyrazoles have been studied for their ability to bind to lanosterol 14α-demethylase (CYP51), which is a molecular target for clinically used azole-antifungals .
- The method of application involves the use of these compounds as inhibitors in antifungal research .
- The outcome of this application is the potential for new treatments for fungal infections .
-
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives have been synthesized as promising melt-castable explosives .
- The method of application involves the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .
- One of the synthesized compounds has promising melting point and thermal stability and can be considered as potential melt-castable explosive .
-
- Pyrazoles, including 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide, are synthesized using eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
- The methods of application involve the design, synthesis, and biological evaluation of different classes of pyrazoles .
- The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
-
- Pyrazoles have been studied for their ability to bind to lanosterol 14α-demethylase (CYP51), which is a molecular target for clinically used azole-antifungals .
- The method of application involves the use of these compounds as inhibitors in antifungal research .
- The outcome of this application is the potential for new treatments for fungal infections .
Orientations Futures
Pyrazole derivatives, including “4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They could be considered as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Propriétés
IUPAC Name |
4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-5(8)6(10-9-4)7(12)11(2)3/h8H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEXOWLJEXKYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine](/img/structure/B1527361.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)


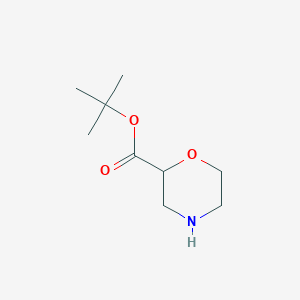

![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)
